molecular formula C18H22N6O2S B2562455 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1170144-43-0

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2562455
CAS No.: 1170144-43-0
M. Wt: 386.47
InChI Key: AEZSTLVYTXWYLR-UHFFFAOYSA-N
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Description

The compound is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis process involved a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) which was refluxed .


Molecular Structure Analysis

The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the coupling of hydrazine with pyrazoles .

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Research into heterocyclic compounds containing a sulfonamido moiety, including those similar in structure to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide, has shown promising antibacterial properties. These studies focus on synthesizing new compounds with potential use as antibacterial agents. For example, compounds with sulfonamide groups have been evaluated for their efficacy against various bacteria, showing significant activity in some cases (Azab, Youssef, & El-Bordany, 2013; Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Anti-inflammatory Agents

The synthesis of novel pyrazolopyrimidines, with structures related to the chemical , has been explored for their potential as anticancer and anti-inflammatory agents. These studies investigate the anticancer efficacy of these compounds against various cancer cell lines, indicating some derivatives exhibit significant activity. The anti-5-lipoxygenase activity, an indicator of anti-inflammatory potential, has also been reported, underscoring the therapeutic promise of these compounds in cancer and inflammation treatment (Rahmouni et al., 2016).

Antifungal and Antibacterial Properties

The synthesis and evaluation of pyrazolopyrimidines and their derivatives have demonstrated notable antifungal and antibacterial properties. These compounds, through various synthetic approaches, have been tested against a range of pathogens, showing potential as new antimicrobial agents with improved efficacy compared to reference drugs (Padmavathi et al., 2007; Deohate & Palaspagar, 2020).

Enzymatic Inhibition for Cardiovascular Diseases

Pyrazolopyrimidinones have been identified as specific inhibitors of the cGMP-specific phosphodiesterase, which plays a crucial role in cardiovascular diseases. The inhibition of this enzyme suggests the potential application of these compounds in treating conditions like hypertension and other heart-related disorders, highlighting the importance of structural modifications for enhanced activity and stability (Dumaitre & Dodic, 1996).

Mechanism of Action

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-14-10-15(2)24(23-14)18-11-17(20-13-21-18)19-8-9-22-27(25,26)12-16-6-4-3-5-7-16/h3-7,10-11,13,22H,8-9,12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZSTLVYTXWYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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